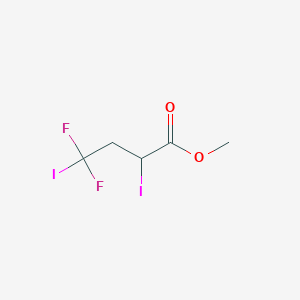
Methyl 4,4-difluoro-2,4-diiodobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,4-difluoro-2,4-diiodobutanoate is an organic compound with the molecular formula C5H6F2I2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,4-difluoro-2,4-diiodobutanoate typically involves the reaction of 4,4-difluorobutanoic acid with iodine and a suitable methylating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and esterification reactions. The use of catalysts and specific reaction conditions can optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,4-difluoro-2,4-diiodobutanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone.
Reduction: Reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted butanoates, while reduction reactions can produce alcohols or alkanes .
Scientific Research Applications
Methyl 4,4-difluoro-2,4-diiodobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4,4-difluoro-2,4-diiodobutanoate involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act by modifying the activity of these targets, leading to changes in biochemical pathways .
Comparison with Similar Compounds
- Methyl 4,4-difluoro-2,4-diiodobutanoate can be compared with other halogenated butanoates, such as methyl 4,4-difluoro-2,4-dichlorobutanoate and methyl 4,4-difluoro-2,4-dibromobutanoate .
Uniqueness:
- The presence of both fluorine and iodine atoms in this compound makes it unique compared to its analogs. This combination can result in distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
87970-49-8 |
|---|---|
Molecular Formula |
C5H6F2I2O2 |
Molecular Weight |
389.91 g/mol |
IUPAC Name |
methyl 4,4-difluoro-2,4-diiodobutanoate |
InChI |
InChI=1S/C5H6F2I2O2/c1-11-4(10)3(8)2-5(6,7)9/h3H,2H2,1H3 |
InChI Key |
JJOQZGOKLCCPBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(F)(F)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















